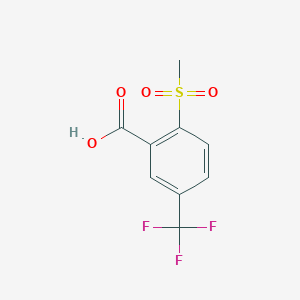
2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 1000339-64-9 . It is a solid-powder at ambient temperature . The IUPAC name for this compound is 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The molecular weight of “2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid” is 268.21 . The InChI code for this compound is 1S/C9H7F3O4S/c1-17(15,16)7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid-powder at ambient temperature . It has a molecular weight of 268.21 . The storage temperature for this compound is ambient temperature .Wissenschaftliche Forschungsanwendungen
Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis
- Summary of Application : The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has been a hot topic in synthetic chemistry . Recently, photoredox-catalyzed radical trifluoromethylation has received great attention .
- Methods of Application : The photoredox catalysis with ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes has been regarded as a powerful redox tool for synthetic chemistry . These can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .
- Results or Outcomes : The strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions . These photocatalytic reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .
Synthesis and Application of Trifluoromethylpyridines
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The development of organic compounds containing fluorine has been an important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results or Outcomes : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Visible-Light-Driven Photoredox Catalysis
- Summary of Application : The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has been a hot topic in synthetic chemistry . Recently, photoredox-catalyzed radical trifluoromethylation has received great attention .
- Methods of Application : The photoredox catalysis with ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes has been regarded as a powerful redox tool for synthetic chemistry . These can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .
- Results or Outcomes : The strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions . These photocatalytic reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .
Synthesis and Applications of α-Trifluoromethylstyrenes
- Summary of Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . Much attention has been paid to these compounds by the organic chemistry community, because they have been successfully utilized in C–F bond activation in a CF3 group .
- Methods of Application : The development of organic compounds containing fluorine has been an important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results or Outcomes : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Visible-Light-Driven Photoredox Catalysis
- Summary of Application : The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has been a hot topic in synthetic chemistry . Recently, photoredox-catalyzed radical trifluoromethylation has received great attention .
- Methods of Application : The photoredox catalysis with ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes has been regarded as a powerful redox tool for synthetic chemistry . These can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .
- Results or Outcomes : The strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions . These photocatalytic reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .
Synthesis and Applications of α-Trifluoromethylstyrenes
- Summary of Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . Much attention has been paid to these compounds by the organic chemistry community, because they have been successfully utilized in C–F bond activation in a CF3 group, mainly .
- Methods of Application : The development of organic compounds containing fluorine has been an important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results or Outcomes : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
The compound has several hazard statements including H302+H312+H332;H315;H319;H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c1-17(15,16)7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZHRYXIYMQKCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650217 |
Source


|
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid | |
CAS RN |
1000339-64-9 |
Source


|
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)
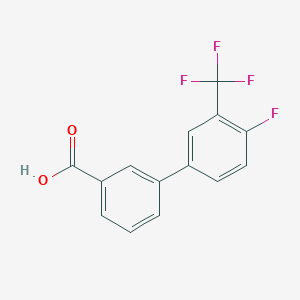
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)
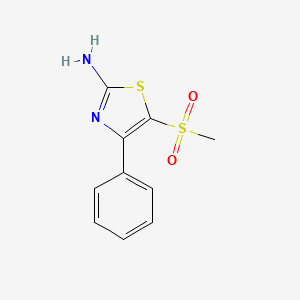
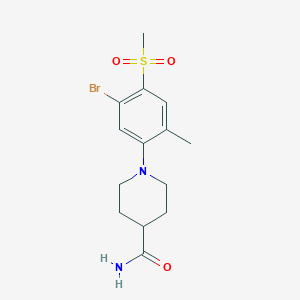
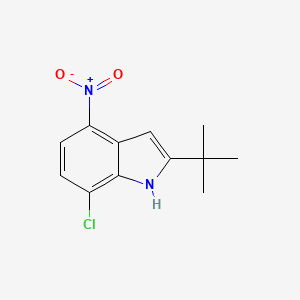
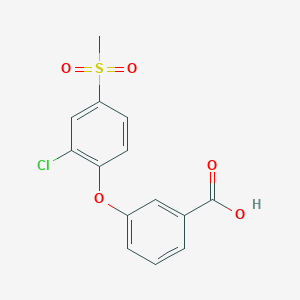

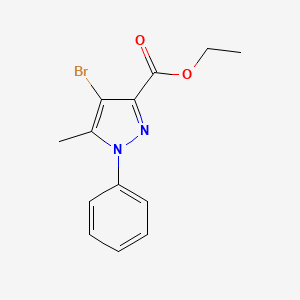
![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)
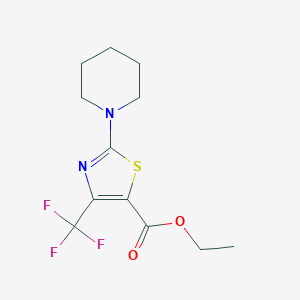
![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)
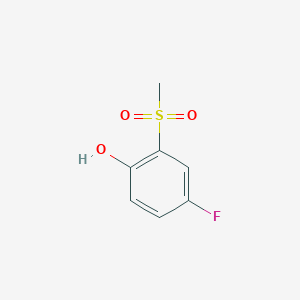
![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)